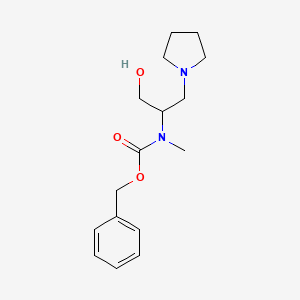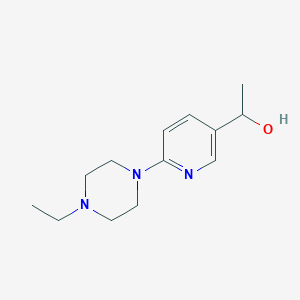
2-(Benzyloxy)-1-bromo-6-chloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the first position, and a chlorine atom at the sixth position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene typically involves a multi-step process. One common method is the bromination of 2-(Benzyloxy)-6-chloronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-bromo-6-chloronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-(Benzyloxy)-1-amino-6-chloronaphthalene or 2-(Benzyloxy)-1-thio-6-chloronaphthalene.
Oxidation: Formation of 2-(Benzyloxy)-1-bromo-6-chloronaphthaldehyde or 2-(Benzyloxy)-1-bromo-6-chloronaphthoic acid.
Reduction: Formation of 2-(Benzyloxy)-1,6-dihydronaphthalene.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-bromo-6-chloronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-bromo-6-chloronaphthalene involves its interaction with specific molecular targets. For instance, it can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on target molecules . The pathways involved include the formation of reactive intermediates that facilitate the substitution or addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)-1-bromo-6-fluoronaphthalene
- 2-(Benzyloxy)-1-chloro-6-bromonaphthalene
- 2-(Benzyloxy)-1-iodo-6-chloronaphthalene
Uniqueness
The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C17H12BrClO |
|---|---|
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
1-bromo-6-chloro-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C17H12BrClO/c18-17-15-8-7-14(19)10-13(15)6-9-16(17)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clave InChI |
FHVNOKGSALHBFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


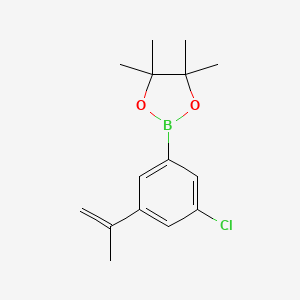
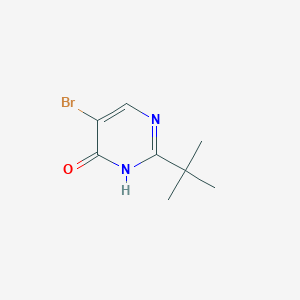
![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
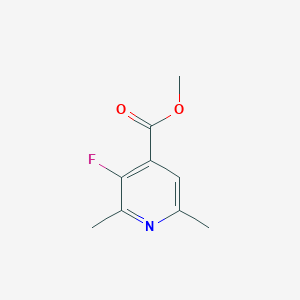
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)
